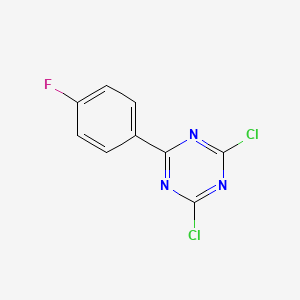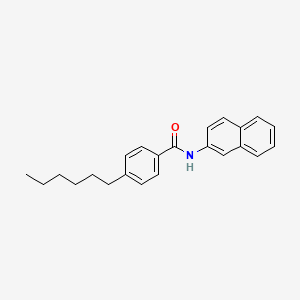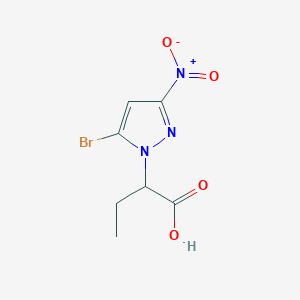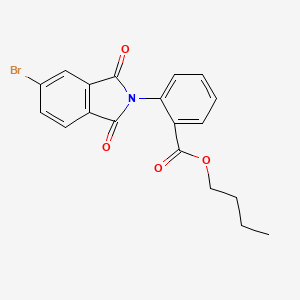![molecular formula C26H24N2O5S2 B11713676 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] CAS No. 698368-29-5](/img/structure/B11713676.png)
4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfonamide groups attached to a central oxygen-linked biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4,4’-oxydianiline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) in the presence of a catalyst (e.g., iron(III) chloride) are used.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] involves its interaction with specific molecular targets. The sulfonamide groups can mimic the structure of para-aminobenzoic acid, allowing the compound to inhibit enzymes like dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. The compound’s ability to undergo various chemical modifications also enables it to interact with different biological pathways, making it a versatile tool in scientific research.
Comparaison Avec Des Composés Similaires
4,4’-Oxybis(benzoic acid): Similar central oxygen-linked biphenyl structure but with carboxylic acid groups instead of sulfonamide groups.
4,4’-Oxybis[N-(4-chlorophenyl)benzene-1-sulfonamide]: Similar structure with chlorine-substituted aromatic rings.
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]: Similar structure with nitro-substituted aromatic rings.
Uniqueness: 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
698368-29-5 |
|---|---|
Formule moléculaire |
C26H24N2O5S2 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-4-[4-[(4-methylphenyl)sulfamoyl]phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O5S2/c1-19-3-7-21(8-4-19)27-34(29,30)25-15-11-23(12-16-25)33-24-13-17-26(18-14-24)35(31,32)28-22-9-5-20(2)6-10-22/h3-18,27-28H,1-2H3 |
Clé InChI |
WYOYQSJUQUEATO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11713597.png)
![methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11713601.png)


![(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11713625.png)
![11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11713627.png)
![5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(4-chlorophenyl)benzamide](/img/structure/B11713630.png)
![3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11713645.png)

![5-chloro-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11713663.png)
![4-(7-chloro-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B11713668.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11713683.png)

![Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-](/img/structure/B11713688.png)
